4-[2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)acetamido]benzamide
Overview
Description
4-[2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)acetamido]benzamide: is a complex organic compound that features a thiazole ring, a benzenesulfonamide group, and an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)acetamido]benzamide typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is to react a suitable thiazole derivative with benzenesulfonyl chloride under acidic conditions to introduce the benzenesulfonamide group. Subsequent acetylation and amidation reactions are then performed to introduce the acetamido and benzamide groups, respectively.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The nitro group in the benzamide moiety can be reduced to an amine.
Substitution: : The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Using reducing agents like tin chloride or iron powder.
Substitution: : Using electrophiles like bromine or nitric acid.
Major Products Formed
Oxidation: : Thiazole sulfoxides or sulfones.
Reduction: : Amines from nitro groups.
Substitution: : Brominated or nitrated benzene derivatives.
Scientific Research Applications
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Studying the interaction with biological macromolecules.
Medicine: : Investigating its potential as a therapeutic agent.
Industry: : Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 4-[2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)acetamido]benzamide exerts its effects involves binding to specific molecular targets. The thiazole ring and benzenesulfonamide group may interact with enzymes or receptors, leading to biological responses. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-[2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)acetamido]benzamide: can be compared to other thiazole derivatives and sulfonamide compounds. Similar compounds include:
2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)acetic acid
4-Amino-N-(1,3-thiazol-2-yl)benzenesulfonamide
These compounds share structural similarities but differ in functional groups and potential applications. The presence of the acetamido and benzamide groups in This compound
Properties
IUPAC Name |
4-[[2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]acetyl]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S2/c19-17(24)12-6-8-13(9-7-12)20-16(23)10-14-11-27-18(21-14)22-28(25,26)15-4-2-1-3-5-15/h1-9,11H,10H2,(H2,19,24)(H,20,23)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGFRMVZMPVINY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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